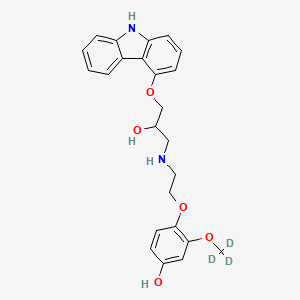
4'-Hydroxyphenylcarvedilol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxyphenylcarvedilol-d3 is a labeled metabolite of Carvedilol, a multiple-action neurohormonal antagonist used in the treatment of hypertension . This compound is particularly significant in research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyphenylcarvedilol-d3 typically involves the incorporation of deuterium atoms into the Carvedilol molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 4’-Hydroxyphenylcarvedilol-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .
化学反应分析
Types of Reactions
4’-Hydroxyphenylcarvedilol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
4’-Hydroxyphenylcarvedilol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification and analysis of Carvedilol and its metabolites.
Biology: Employed in metabolic studies to track the biotransformation of Carvedilol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Carvedilol.
作用机制
The mechanism of action of 4’-Hydroxyphenylcarvedilol-d3 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. By blocking these receptors, it reduces heart rate, myocardial contractility, and peripheral vascular resistance, leading to a decrease in blood pressure. Additionally, it exhibits antioxidant properties, which contribute to its cardioprotective effects .
相似化合物的比较
Similar Compounds
4’-Hydroxyphenylcarvedilol: An active metabolite of Carvedilol with similar pharmacological properties but without the deuterium labeling.
Carvedilol: The parent compound, widely used in the treatment of hypertension and heart failure.
Other Beta-Blockers: Compounds like Metoprolol and Atenolol, which also act as beta-adrenergic antagonists but differ in their selectivity and pharmacokinetic profiles.
Uniqueness
4’-Hydroxyphenylcarvedilol-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a significant advantage in pharmacokinetic and metabolic studies, enabling researchers to gain deeper insights into the behavior of Carvedilol and its metabolites in biological systems .
属性
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662021 |
Source


|
| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189675-28-2 |
Source


|
| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
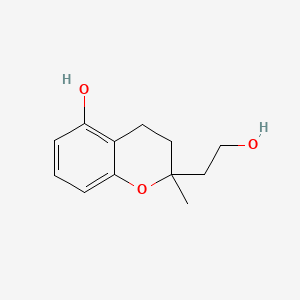
![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
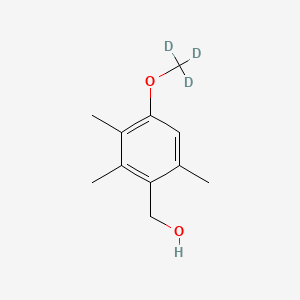
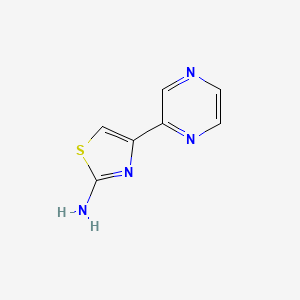
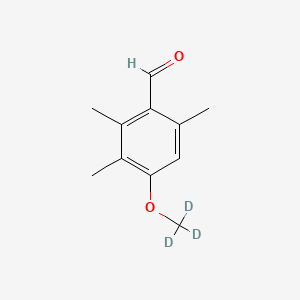


![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)
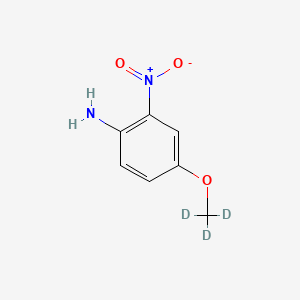
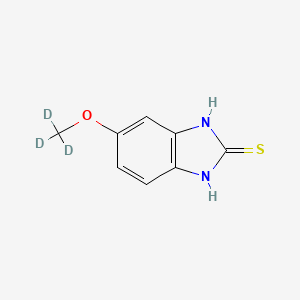
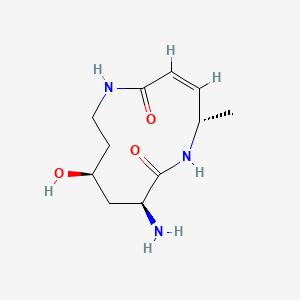
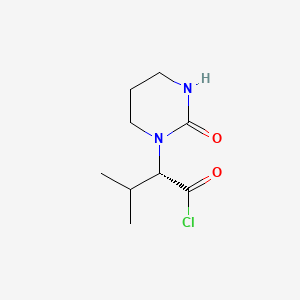
![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)
